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molecular formula C11H19IN2 B8595201 4-iodo-1-octyl-1H-pyrazole

4-iodo-1-octyl-1H-pyrazole

Cat. No. B8595201
M. Wt: 306.19 g/mol
InChI Key: MUDZLVVVIJDCPF-UHFFFAOYSA-N
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Patent
US08343967B2

Procedure details

To a slurry of NaH (60% in mineral oil, 271 mg, 6.77 mmol) in N,N-dimethylformamide (20 mL) was added 4-iodo-1H-pyrazole (1.25 g, 6.44 mmol), and the reaction was stirred for 30 minutes. 1-Octyl bromide (1.22 mL, 7.08 mmol) was then added and the reaction stirred for 24 hours. The mixture was poured into water (200 mL), and the resulting solution was extracted three times with ether. The combined ether extracts were washed three times with water and brine, dried over Na2SO4, filtered, and concentrated to give the title compound.
Name
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.[CH2:9](Br)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O>CN(C)C=O>[I:3][C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
271 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.25 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.22 mL
Type
reactant
Smiles
C(CCCCCCC)Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted three times with ether
WASH
Type
WASH
Details
The combined ether extracts were washed three times with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=NN(C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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